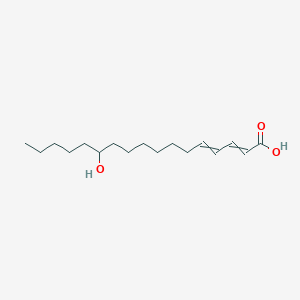
1H-Indole-2,3-dione, 1-(chloroacetyl)-5-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-2,3-dione, 1-(chloroacetyl)-5-fluoro- is a derivative of isatin, a heterocyclic compound with a wide range of applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a chloroacetyl group and a fluorine atom, which impart unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2,3-dione, 1-(chloroacetyl)-5-fluoro- typically involves the following steps:
Starting Material: The synthesis begins with isatin (1H-indole-2,3-dione).
Chloroacetylation: The isatin is reacted with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. This reaction introduces the chloroacetyl group at the nitrogen atom of the isatin ring.
Fluorination: The chloroacetylated isatin is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. This step introduces the fluorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Indole-2,3-dione, 1-(chloroacetyl)-5-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxindole derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloroacetyl and fluorine groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxindoles, amines, and other heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
1H-Indole-2,3-dione, 1-(chloroacetyl)-5-fluoro- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1H-Indole-2,3-dione, 1-(chloroacetyl)-5-fluoro- involves its interaction with various molecular targets and pathways. The chloroacetyl and fluorine groups enhance its reactivity and binding affinity to biological targets, leading to its observed biological effects. The compound may inhibit specific enzymes or interact with cellular receptors, thereby modulating biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isatin (1H-Indole-2,3-dione): The parent compound, known for its diverse chemical reactivity and biological activities.
1H-Indole-2,3-dione, 1-(chloroacetyl)-: Similar to the target compound but lacks the fluorine atom.
1H-Indole-2,3-dione, 5-fluoro-: Contains the fluorine atom but lacks the chloroacetyl group.
Uniqueness
1H-Indole-2,3-dione, 1-(chloroacetyl)-5-fluoro- is unique due to the presence of both chloroacetyl and fluorine groups, which confer distinct chemical properties and reactivity. This combination enhances its potential for various applications in research and industry.
Eigenschaften
CAS-Nummer |
77261-72-4 |
|---|---|
Molekularformel |
C10H5ClFNO3 |
Molekulargewicht |
241.60 g/mol |
IUPAC-Name |
1-(2-chloroacetyl)-5-fluoroindole-2,3-dione |
InChI |
InChI=1S/C10H5ClFNO3/c11-4-8(14)13-7-2-1-5(12)3-6(7)9(15)10(13)16/h1-3H,4H2 |
InChI-Schlüssel |
SDDBSEBBEGGOPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1F)C(=O)C(=O)N2C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


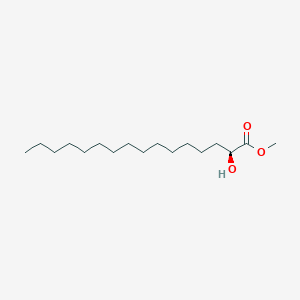
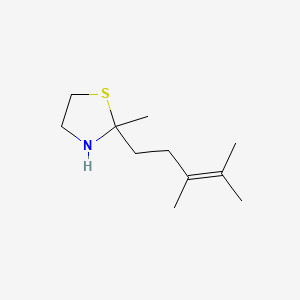
![1-{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}propan-1-one](/img/structure/B14435834.png)

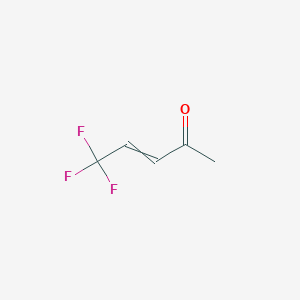
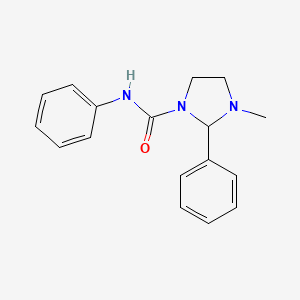
![N-[2'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl]thiourea](/img/structure/B14435851.png)
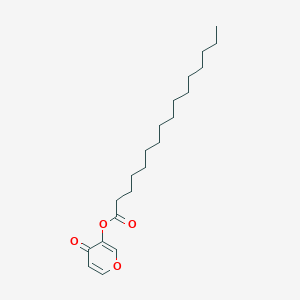
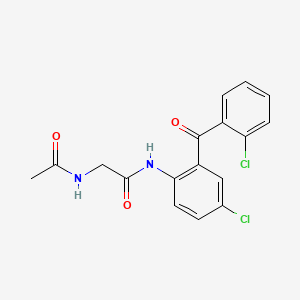
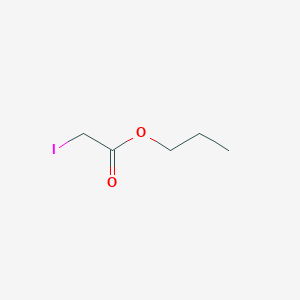
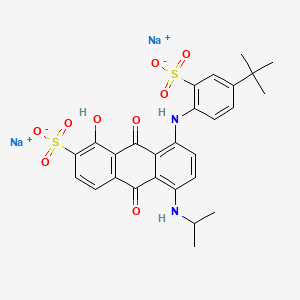
![(2-Azidophenyl)[(E)-(4-chlorophenyl)diazenyl]methanone](/img/structure/B14435906.png)
